molecular formula C18H16FN3O2 B7688091 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide

Cat. No.: B7688091
M. Wt: 325.3 g/mol
InChI Key: SNMKTYZRHWMUSF-UHFFFAOYSA-N
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Description

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group and a methylphenyl group, making it a molecule of interest in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through amide bond formation using appropriate coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and the formation of amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Another compound with a phenyl group substituted with a methoxy group.

    4-Bromophenylacetic acid: Contains a bromophenyl group and is used in various chemical syntheses.

    Allylamine: A simple unsaturated amine used in the production of pharmaceuticals and polymers.

Uniqueness

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide is unique due to the presence of both fluorophenyl and oxadiazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-5-4-6-13(11-12)20-16(23)9-10-17-21-18(22-24-17)14-7-2-3-8-15(14)19/h2-8,11H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMKTYZRHWMUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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